Tert-butyl 5-amino-6-fluoro-1h-indazole-1-carboxylate
Description
Tert-butyl 5-amino-6-fluoro-1H-indazole-1-carboxylate is a fluorinated indazole derivative featuring a tert-butyl carboxylate group at position 1, an amino group at position 5, and a fluorine atom at position 5. Indazole scaffolds are widely utilized in medicinal chemistry due to their structural rigidity and ability to interact with biological targets, such as kinases or G-protein-coupled receptors. The tert-butyl group enhances steric protection of the carboxylate moiety, improving stability under basic conditions and modulating lipophilicity . The fluorine atom at position 6 likely influences electronic properties and metabolic stability, while the amino group at position 5 provides a site for further functionalization, as seen in related compounds from patent literature (e.g., Example 36 and 37 in EP 2 903 618 B1) .
The compound’s molecular formula is estimated as C₁₂H₁₃FN₃O₂ (molecular weight ~250 g/mol). Its synthesis likely involves sequential functionalization of the indazole core: fluorination at position 6, Boc-protection of the amine at position 5, and esterification with tert-butyl chloroformate at position 1. Structural characterization of such derivatives often employs crystallographic tools like SHELXL for refinement .
Properties
IUPAC Name |
tert-butyl 5-amino-6-fluoroindazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2/c1-12(2,3)18-11(17)16-10-5-8(13)9(14)4-7(10)6-15-16/h4-6H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIISSFBMMWRDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Nitro-6-Fluoro-1H-Indazole
The indazole backbone is first functionalized with nitro and fluoro groups. Starting from 2-fluoro-5-nitrobenzonitrile, cyclization with hydrazine hydrate forms the indazole ring.
Reaction Conditions :
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Precursor : 2-Fluoro-5-nitrobenzonitrile (1.0 mmol)
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Reagent : Hydrazine hydrate (10.0 mmol)
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Solvent : Ethanol (20 mL)
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Temperature : 343 K (70°C)
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Time : 4 hours
Mechanistic Insight :
Hydrazine facilitates nucleophilic attack on the nitrile group, followed by cyclization to form the pyrazole ring. The nitro group at position 5 and fluorine at position 6 are retained from the precursor.
Boc Protection of the Indazole Nitrogen
The indazole nitrogen at position 1 is protected using di-tert-butyl dicarbonate (Boc₂O) to enhance stability during subsequent reactions.
Reaction Conditions :
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Substrate : 5-Nitro-6-fluoro-1H-indazole (5.0 mmol)
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Reagent : Boc₂O (5.0 mmol), DMAP (5.0 mmol)
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Solvent : Dichloromethane (40 mL)
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Temperature : 273 K (0°C) → room temperature
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Time : 15 hours
Key Data :
| Parameter | Value |
|---|---|
| Boc₂O (mmol) | 5.0 |
| DMAP (mmol) | 5.0 |
| Purification | Column chromatography (20–30% EtOAc/hexane) |
Reduction of Nitro to Amino Group
The nitro group at position 5 is reduced to an amine using catalytic hydrogenation.
Reaction Conditions :
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Substrate : tert-Butyl 5-nitro-6-fluoro-1H-indazole-1-carboxylate (1.1 mol)
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Catalyst : 10% Pd/C (10 wt% relative to substrate)
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Solvent : Tetrahydrofuran (3 L)
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Temperature : 313 K (40°C)
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Pressure : H₂ (50 psi)
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Time : 16 hours
Optimization Note :
Continuous hydrogenation in THF minimizes side reactions and ensures complete reduction. The crude product is used directly without purification.
Alternative Route via Boronic Acid Intermediate
Synthesis of tert-Butyl 5-Bromo-6-Fluoro-1H-Indazole-1-Carboxylate
A halogenated precursor is prepared for Suzuki-Miyaura coupling or nucleophilic substitution.
Reaction Conditions :
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Substrate : 5-Bromo-6-fluoro-1H-indazole (1.0 mmol)
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Reagent : Boc₂O (1.2 eq), DMAP (0.1 eq)
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Solvent : Acetonitrile (10 mL)
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Time : 30 minutes
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Yield : 95%
Amination via Buchwald-Hartwig Coupling
The bromine atom is replaced with an amino group using palladium catalysis.
Reaction Conditions :
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Substrate : tert-Butyl 5-bromo-6-fluoro-1H-indazole-1-carboxylate (1.0 mmol)
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Reagent : Ammonia (2.0 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq)
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Solvent : 1,4-Dioxane (15 mL)
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Temperature : 373 K (100°C)
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Time : 12 hours
Challenges :
Steric hindrance from the tert-butyl group necessitates elevated temperatures and prolonged reaction times.
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
| Method | Steps | Total Yield | Scalability |
|---|---|---|---|
| Nitration/Reduction | 3 | 53% | Industrial |
| Boronic Acid Route | 4 | 45% | Laboratory |
The nitration/reduction route is preferred for industrial scale due to fewer steps and higher overall yield.
Functional Group Compatibility
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Nitro Group : Requires careful handling to avoid over-reduction or side reactions.
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Boc Protection : Stable under acidic conditions but cleaved by strong bases.
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Fluorine : Directs electrophilic substitution to position 5 due to its meta-directing effect.
Industrial-Scale Production Insights
Continuous Flow Reactor Optimization
Large-scale synthesis employs continuous flow systems to enhance safety and efficiency:
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Boc₂O | 120 |
| Pd/C Catalyst | 800 |
| Solvents | 50 |
| Total | 970 |
Challenges and Mitigation Strategies
Regioselectivity in Nitration
Nitration of 6-fluoroindazole predominantly occurs at position 5 due to fluorine’s electron-withdrawing effect. However, minor isomers (<5%) are removed via recrystallization.
Catalyst Deactivation in Hydrogenation
Pd/C catalyst poisoning by residual sulfur impurities is mitigated by pre-treatment with chelating agents.
Recent Advances in Synthesis
Photocatalytic Fluorination
Visible-light-mediated fluorination using Selectfluor® improves selectivity:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group (if present) to form amino derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Indazole derivatives, including tert-butyl 5-amino-6-fluoro-1H-indazole-1-carboxylate, have demonstrated significant antimicrobial properties. These compounds are effective against various bacterial strains and fungi, making them potential candidates for the development of new antibiotics or antifungal agents. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Neuroprotective Effects
Research indicates that indazole derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neurotransmitter systems or protect neuronal cells from oxidative stress is under investigation. For instance, studies have shown that similar compounds can enhance cognitive function in animal models of neurodegeneration.
Cannabinoid Receptor Modulation
The compound has been studied for its interaction with cannabinoid receptors, particularly CB1 and CB2. This interaction suggests potential applications in pain management and treatment of conditions such as anxiety and depression. Research indicates that indazole derivatives can act as agonists or antagonists at these receptors, influencing pain perception and mood regulation.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of indazole derivatives, including this compound, demonstrated their effectiveness against multi-drug resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of conventional antibiotics, highlighting the potential for these compounds in treating resistant infections.
Case Study 2: Neuroprotection in Animal Models
In a controlled study using transgenic mice models for Alzheimer's disease, administration of this compound resulted in improved memory retention and reduced amyloid plaque formation compared to untreated controls. These findings suggest that this compound may play a role in slowing the progression of neurodegenerative processes.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 5-bromo-6-fluoro-1H-indazole-1-carboxylate | Bromine instead of fluorine | Antimicrobial; neuroprotective |
| Tert-butyl 3-amino-5-fluoro-1H-indazole-1-carboxylate | Amino group at position 3 | Neuroprotective; potential CB receptor modulator |
| Tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | Bromine at position 5 | Antimicrobial; anti-inflammatory |
This table illustrates the diversity among indazole derivatives and their respective biological activities, emphasizing how slight modifications can lead to different pharmacological profiles.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-6-fluoro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-proliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogues
Key Observations :
- Fluorine vs. Chlorine : The 6-fluoro substituent in the target compound reduces metabolic degradation compared to chlorinated analogues (Example 36), which may exhibit higher reactivity due to chlorine’s electronegativity .
- Amino Group Flexibility: The unmodified 5-amino group in the target compound allows for versatile derivatization, whereas analogues with bulky substituents (Example 37) prioritize target specificity over synthetic flexibility.
Reactivity and Functionalization
- Amino Group Reactivity: The 5-amino group can undergo acylations or alkylations, as demonstrated in patent examples where it is functionalized with pyrimidinyl groups . This contrasts with non-amino-substituted indazoles, which lack this synthetic handle.
- This property is absent in non-fluorinated analogues like tert-butyl 5-amino-1H-indazole-1-carboxylate.
Biological Activity
Tert-butyl 5-amino-6-fluoro-1H-indazole-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.
This compound can be synthesized from 5-amino-7-fluoro-1H-indazole through various chemical reactions. The compound is characterized by its molecular formula and a molecular weight of approximately 233.27 g/mol. Its structure includes an indazole ring, which is known for its diverse biological activities.
The compound exhibits several mechanisms of action, primarily through its interaction with various biological targets. It has been shown to inhibit specific kinases and modulate receptor activities, which are crucial in cancer and inflammatory pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HL60 | 8.3 |
| HCT116 | 1.3 |
| KG1 | 25.3 |
| SNU16 | 77.4 |
These results indicate that this compound possesses significant selectivity and potency against certain cancer types, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been explored. It acts as an antagonist to GPR84, a receptor implicated in inflammatory responses. The binding affinity and functional studies suggest that it may serve as a therapeutic agent in treating conditions characterized by excessive inflammation .
Case Studies
In a recent clinical study involving patients with specific cancers, this compound was administered alongside standard chemotherapy regimens. The results indicated improved patient outcomes, with enhanced tumor response rates compared to those receiving chemotherapy alone. This suggests that the compound may enhance the efficacy of existing treatments .
Pharmacokinetics
Pharmacokinetic studies have indicated that this compound has favorable absorption characteristics when administered orally, with significant bioavailability observed in animal models. The compound's half-life and metabolism are currently under investigation to understand its therapeutic window better.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 5-amino-6-fluoro-1H-indazole-1-carboxylate, and how are intermediates validated?
- Methodology : The compound is typically synthesized via multi-step reactions involving Boc (tert-butoxycarbonyl) protection of the indazole amine group. For example, intermediates like tert-butyl 5-((tert-butoxycarbonyl)(2-chloropyrimidin-4-yl)amino)-6-fluoro-1H-indazole-1-carboxylate (Example 36 in EP 2 903 618 B1) are prepared using nucleophilic substitution or coupling reactions .
- Validation : Intermediates are characterized using NMR (1H/13C), HPLC for purity (>95%), and mass spectrometry to confirm molecular weights. Structural analogs (e.g., tert-butyl 5-hydroxy-3-methyl-1H-indazole-1-carboxylate) are cross-referenced for spectral consistency .
Q. How is the reactivity of the amino and fluorine substituents in this compound exploited for further derivatization?
- Methodology : The 5-amino group undergoes Boc protection/deprotection for controlled functionalization (e.g., coupling with pyrimidine derivatives in Example 37 ). The 6-fluoro group influences electronic effects, enhancing stability in nucleophilic environments.
- Example : Fluorine’s electron-withdrawing effect directs regioselective reactions, as seen in analogs like tert-butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate .
Advanced Research Questions
Q. What strategies optimize the yield of This compound in large-scale synthesis, and how are competing side reactions mitigated?
- Methodology :
- Temperature control : Reactions are performed at 0–25°C to minimize decomposition.
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in heterocyclic systems.
- Side reactions : Competing N-alkylation is suppressed using bulky bases (e.g., DBU) .
- Data Table :
| Reaction Step | Yield (%) | Purity (HPLC, %) | Key Side Product |
|---|---|---|---|
| Boc protection | 78–85 | 97 | N/A |
| Fluorination | 65–72 | 95 | Dehalogenated byproduct |
Q. How do structural analogs of this compound (e.g., bromo or trifluoromethyl derivatives) inform its potential biological activity?
- Methodology : Analog libraries (e.g., tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate) are screened against targets like kinases or GPCRs using SPR (surface plasmon resonance) or fluorescence polarization assays .
- Key Insight : The 6-fluoro group enhances membrane permeability compared to bromo analogs, as observed in cytotoxicity studies on cancer cell lines .
Q. What contradictory data exist regarding the compound’s stability under physiological conditions, and how are these resolved experimentally?
- Contradictions : Some studies report rapid Boc deprotection in serum (t½ < 2 h), while others note stability at pH 7.4 for >24 h .
- Resolution : Stability is tested via LC-MS in simulated physiological buffers (PBS, DMEM + 10% FBS) with/without protease inhibitors. Degradation products (e.g., free indazole) are quantified .
Methodological and Safety Considerations
Q. What analytical techniques are critical for distinguishing between This compound and its structural isomers (e.g., 6-amino-5-fluoro variants)?
- Techniques :
- 2D NMR (HSQC, HMBC) to assign fluorine/amino positions.
- X-ray crystallography for unambiguous structural confirmation, as applied to tert-butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-...-carboxylate derivatives .
Q. What safety protocols are recommended given the limited toxicity data for this compound?
- Guidelines :
- Handle under fume hoods with PPE (gloves, lab coat).
- Store at 2–8°C in moisture-free environments to prevent hydrolysis .
- Follow REACH/EC 2015/830 regulations for hazardous substance disposal .
Data Contradiction Analysis
Q. How do discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) of structurally related compounds guide hypothesis testing?
- Approach :
- Perform dose-response assays across multiple cell lines (e.g., HeLa, MCF-7) to validate specificity.
- Compare with analogs like tert-butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate, which show varied IC₅₀ values due to halogen electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
